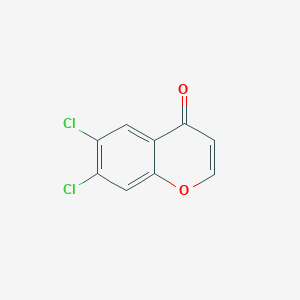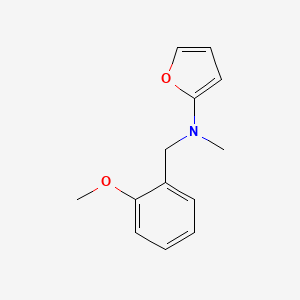![molecular formula C13H14O3 B11889727 1-(Spiro[benzo[d][1,3]dioxole-2,1'-cyclopentan]-5-yl)ethanone](/img/structure/B11889727.png)
1-(Spiro[benzo[d][1,3]dioxole-2,1'-cyclopentan]-5-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Spiro[benzo[d][1,3]dioxole-2,1’-cyclopentan]-5-yl)ethanone is a complex organic compound characterized by its unique spiro structure This compound features a benzo[d][1,3]dioxole ring fused to a cyclopentane ring, with an ethanone group attached at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Spiro[benzo[d][1,3]dioxole-2,1’-cyclopentan]-5-yl)ethanone typically involves multi-step organic reactions One common method starts with the preparation of the benzo[d][1,3]dioxole precursor, followed by cyclization with a suitable cyclopentane derivative
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Spiro[benzo[d][1,3]dioxole-2,1’-cyclopentan]-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
1-(Spiro[benzo[d][1,3]dioxole-2,1’-cyclopentan]-5-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 1-(Spiro[benzo[d][1,3]dioxole-2,1’-cyclopentan]-5-yl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The spiro structure can enhance binding affinity and selectivity, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[benzo[d][1,3]dioxole-2,1’-cyclopentan]-5-amine: Similar spiro structure but with an amine group instead of an ethanone group.
Spiro[benzo[d][1,3]dioxole-2,1’-cyclohexan]-5-amine: Features a cyclohexane ring instead of a cyclopentane ring.
Uniqueness
1-(Spiro[benzo[d][1,3]dioxole-2,1’-cyclopentan]-5-yl)ethanone is unique due to its specific spiro configuration and the presence of the ethanone group
Propriétés
Formule moléculaire |
C13H14O3 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
1-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylethanone |
InChI |
InChI=1S/C13H14O3/c1-9(14)10-4-5-11-12(8-10)16-13(15-11)6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
Clé InChI |
PJFVDZLZOFYOPA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2=C(C=C1)OC3(O2)CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(N-Acetylglycyl)pyrrolidin-2-yl]boronic acid](/img/structure/B11889655.png)

![2,4-Dichloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11889662.png)




![2-Methylnaphtho[1,2-d]thiazol-5-ol](/img/structure/B11889702.png)




![1-Methyl-3',6'-dihydrospiro[indoline-3,2'-pyran]-2-one](/img/structure/B11889734.png)

